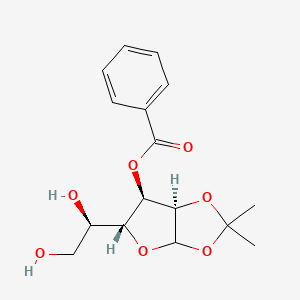

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose

Description

BenchChem offers high-quality 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGHHSPTSHJCW-DVKSKCSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Carbohydrate Protecting Group Strategies

The synthesis of complex carbohydrates and carbohydrate-derived molecules is fundamentally dependent on the strategic use of protecting groups. scbt.com Historically, the primary challenge in carbohydrate chemistry has been the discrimination between multiple hydroxyl groups of similar reactivity on a single monosaccharide unit. chemsrc.com To achieve regioselectivity, chemists developed a suite of protecting groups that could be temporarily installed to mask certain functional groups while allowing others to react. scbt.com

This approach, often requiring laborious multi-step protection and deprotection sequences, has been a vibrant area of research for decades. carlroth.com Key strategies that emerged include:

Acetal (B89532) and Ketal Formation: The use of acetone (B3395972) or other ketones to protect vicinal diols (hydroxyl groups on adjacent carbons) is a cornerstone of carbohydrate chemistry. The resulting five-membered ring, an isopropylidene acetal, is stable under basic conditions but can be removed with acid. This allows for the selective protection of specific diol pairs, such as the 1,2- and 5,6-hydroxyls of a glucofuranose.

Esterification: Acyl groups, such as benzoyl esters, are another critical class of protecting groups. acs.org They are typically stable to mildly acidic conditions used to remove acetals, providing an "orthogonal" protection strategy. This complementarity allows chemists to selectively unmask different parts of the sugar molecule for further reaction. researchgate.net

Ether Formation: Benzyl (B1604629) ethers are widely used as "permanent" protecting groups during a multi-step synthesis because they are robust and stable to both acidic and basic conditions. They are typically removed at a later stage through catalytic hydrogenation.

The development of these varied protecting groups and the understanding of their complementary chemical stabilities enabled the logical and predictable synthesis of complex, partially substituted carbohydrate intermediates, such as 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose, which are essential for building more elaborate molecular architectures. carlroth.com

Rationale for Academic Research on Substituted Allofuranose Derivatives

Allose, a C-3 epimer of glucose, is a rare sugar that is not abundant in nature. However, its unique stereochemistry makes its derivatives, particularly those in the furanose (five-membered ring) form, valuable targets for academic and pharmaceutical research. The rationale for investigating substituted allofuranose derivatives is primarily driven by their potential as precursors to biologically active molecules.

Research has shown that allofuranose derivatives can serve as key intermediates in the synthesis of nucleoside analogues and enzyme inhibitors. researchgate.net For instance, they are used to prepare azole-glycosidase inhibitors, a class of compounds that can interfere with carbohydrate-processing enzymes. researchgate.net The specific spatial arrangement of substituents on the allofuranose scaffold is crucial for achieving the desired biological interactions. Furthermore, studies on related ribofuranose analogues have demonstrated that modifications to the sugar moiety can lead to compounds with significant analgesic and anti-inflammatory properties. nih.gov The pursuit of novel therapeutic agents continues to fuel the synthesis and evaluation of uniquely substituted rare sugars like allofuranose.

Overview of Key Academic Research Directions for 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose

Precursor Synthesis and Stereocontrol to the Allofuranose Scaffold

The creation of the D-allofuranose structure from a more common sugar like D-glucose is the foundational stage of the synthesis. This transformation hinges on the inversion of stereochemistry at a specific carbon atom.

The primary strategy for converting D-glucofuranose to D-allofuranose involves a stereochemical inversion at the C-3 position. nih.gov This is typically accomplished through an oxidation-reduction sequence. nih.gov The starting material is the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is prepared by treating D-glucose with acetone (B3395972) and an acid catalyst. nih.govhacettepe.edu.tr

The key transformation involves the oxidation of the hydroxyl group at the C-3 position of the protected D-glucofuranose to a ketone. researchgate.net Various oxidizing agents can be employed for this step, such as a CrO₃-pyridine complex or a TEMPO/BAIB system. researchgate.netresearchgate.net The resulting intermediate is 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

Following oxidation, a stereoselective reduction of the C-3 ketone is performed. This reduction must favor the formation of the axial hydroxyl group characteristic of the D-allo configuration. Reagents like sodium borohydride (B1222165) (NaBH₄) in an ethanol-water mixture are used to achieve this stereoinversion, yielding 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. nih.govresearchgate.net This oxidation/stereoselective reduction process is a cornerstone in accessing the allofuranose scaffold from D-glucose derivatives. nih.gov

Table 1: Oxidation-Reduction Conditions for Allofuranose Synthesis

| Step | Reagents | Product | Ref |

|---|---|---|---|

| Oxidation | CrO₃-pyridine complex | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | researchgate.net |

The initial step in the synthesis is the protection of D-glucose. The reaction of D-glucose with anhydrous acetone in the presence of a catalytic amount of concentrated sulfuric acid yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr This reaction is stereoselective, favoring the formation of the furanose ring over the pyranose form and the α-anomer for the 1,2-O-isopropylidene group. researchgate.net The formation of the five-membered furanose ring is a critical outcome of this protection strategy. researchgate.net This di-acetonated glucose derivative serves as the key starting material for the subsequent steps. nih.gov

Regioselective Benzoylation Strategies for the C-3 Position

With the allofuranose scaffold established and protected, the next phase involves the selective acylation of the hydroxyl group at the C-3 position.

The precursor, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, possesses a single free hydroxyl group at the C-3 position, making it the sole site for acylation. acs.org The benzoylation is typically carried out using a benzoylating agent like benzoyl chloride in the presence of a base such as pyridine. This direct acylation is highly regioselective due to the absence of other unprotected hydroxyl groups in the molecule at this stage of the synthesis. The product of this reaction is 1,2:5,6-di-O-isopropylidene-3-O-benzoyl-α-D-allofuranose.

Chemo- and Regioselective Protecting Group Manipulations in Allofuranose Synthesis

The successful synthesis of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose relies heavily on the precise manipulation of protecting groups. mdpi.comdntb.gov.ua The strategy involves the differential stability of the two isopropylidene groups.

The final step in forming the target compound's direct precursor involves the selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-3-O-benzoyl-α-D-allofuranose. researchgate.net The 1,2-O-isopropylidene group is more stable than the 5,6-O-isopropylidene group under acidic conditions. This difference in stability allows for the regioselective deprotection at the C-5 and C-6 positions.

This selective hydrolysis is achieved by treating the benzoylated di-isopropylidene allofuranose with aqueous acetic acid. researchgate.net Research has shown that the concentration of the acetic acid has a significant influence on the reaction's success and yield. researchgate.net One study reported a hydrolysis yield of 81.8% under optimized conditions. researchgate.net This step liberates the hydroxyl groups at C-5 and C-6, yielding the final target molecule, 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose. researchgate.net

Table 2: Summary of Key Synthetic Steps

| Starting Material | Key Transformation | Product | Ref |

|---|---|---|---|

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Oxidation of C-3-OH, followed by stereoselective reduction | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | researchgate.netnih.gov |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Benzoylation of C-3-OH | 1,2:5,6-di-O-isopropylidene-3-O-benzoyl-α-D-allofuranose | researchgate.net |

Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are pivotal in complex carbohydrate synthesis, allowing for the selective deprotection of one functional group in the presence of others by employing reaction conditions that are mutually exclusive. bham.ac.uk In the context of synthesizing 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose, an orthogonal approach would involve the use of protecting groups for the hydroxyl functions at C-3, C-5, and C-6 that can be removed independently of each other and of the 1,2-O-isopropylidene group. This strategy offers high precision and flexibility in the synthetic route.

A hypothetical orthogonal strategy for the target molecule would commence with a D-allose derivative where the hydroxyl groups are differentially protected. For instance, the hydroxyl groups at C-5 and C-6 could be protected as silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, while the C-3 hydroxyl is protected with a benzyl (B1604629) (Bn) ether. Silyl ethers are known to be labile under acidic conditions or in the presence of fluoride (B91410) ions, whereas benzyl ethers are typically removed by hydrogenolysis. uwindsor.ca The 1,2-diol can be protected as an isopropylidene acetal, which is stable under the conditions used for the removal of both silyl and benzyl ethers. bham.ac.uk

The selective removal of the benzyl group at C-3 under neutral hydrogenolysis conditions would then expose the hydroxyl group for subsequent benzoylation. This strategic choice of protecting groups ensures that the other protecting groups, namely the silyl ethers at C-5 and C-6 and the isopropylidene group at C-1 and C-2, remain intact during the benzoylation step. This high degree of control is a hallmark of orthogonal protection strategies. bham.ac.uk

The stability of common protecting groups under various conditions is summarized in the table below, illustrating the principles of orthogonality.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

| Isopropylidene Acetal | Acetone, cat. H+ | Acidic hydrolysis | Stable to basic, hydrogenolysis, and fluoride conditions. |

| Benzyl (Bn) Ether | NaH, BnBr | H2, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |

| Silyl Ethers (e.g., TBDMS) | R3SiCl, imidazole | Fluoride source (e.g., TBAF) or acid | Stable to basic and hydrogenolysis conditions. |

| Benzoyl (Bz) Ester | Benzoyl chloride, pyridine | Basic hydrolysis (e.g., NaOMe/MeOH) | Stable to acidic and hydrogenolysis conditions. |

This table demonstrates how a chemist can selectively deprotect one hydroxyl group without affecting others, a key advantage of the orthogonal approach.

Sequential Protecting Group Introductions and Removals

A more direct and commonly documented method for the synthesis of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose involves a sequential series of protection and deprotection steps. researchgate.net This approach, while less flexible than an orthogonal strategy, can be highly efficient for a specific target.

A well-established synthesis starts with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. researchgate.net The key steps in this sequence are outlined below:

Oxidation: The starting material is first oxidized to convert the hydroxyl group at C-3 into a ketone. This transformation is a crucial step in inverting the stereochemistry at this position. researchgate.net

Reduction: The resulting ketone is then reduced, typically with a hydride reducing agent, to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This reduction stereoselectively produces the allose configuration. researchgate.net

Benzoylation: The newly formed hydroxyl group at C-3 of the allofuranose derivative is then benzoylated. This step introduces the desired benzoyl group at the C-3 position. researchgate.net

Selective Hydrolysis: The final step involves the selective hydrolysis of the 5,6-O-isopropylidene group. This is typically achieved under controlled acidic conditions that are mild enough to leave the 1,2-O-isopropylidene group intact. A study has shown that the concentration of acetic acid plays a significant role in the efficiency of this selective hydrolysis, with a reported yield of 81.8%. researchgate.net

A summary of the reaction steps is provided in the table below:

| Step | Starting Material | Reagents/Conditions | Product |

| 1. Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | CrO3-pyridine complex | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose |

| 2. Reduction | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | e.g., NaBH4 | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose |

| 3. Benzoylation | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Benzoyl chloride, pyridine | 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose |

| 4. Selective Hydrolysis | 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Acetic acid | 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose |

This sequential approach, while linear, provides a reliable and practical route to the target compound.

Reactions at Unprotected Hydroxyl Groups (C-5 and C-6)

The presence of primary (C-6) and secondary (C-5) hydroxyl groups allows for a range of derivatizations, crucial for the synthesis of more complex carbohydrate structures.

The C-5 and C-6 hydroxyl groups of 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose serve as potential nucleophiles for glycosylation reactions, enabling the formation of disaccharides and oligosaccharides. The synthesis of furanosides, particularly those with 1,2-cis-glycosidic linkages, is a significant challenge in carbohydrate chemistry due to the conformational and electronic properties of the furanose ring, which often favor SN1 pathways leading to mixtures of anomers. bohrium.com

Controlling stereoselectivity in furanosylation is an area of active research. Traditional methods relying on neighboring group participation are generally effective for creating 1,2-trans linkages but are not applicable for 1,2-cis products. bohrium.com Modern approaches focus on catalyst-controlled stereoselective glycosylations to overcome the limitations of substrate control. nih.gov For instance, the use of precisely designed hydrogen-bond-donor catalysts, such as bis-thiourea, has been shown to promote stereospecific SN2-type reactions with furanosyl donors that have anomeric phosphate (B84403) leaving groups. bohrium.com Another strategy involves using phenanthroline-catalyzed reactions with furanosyl bromide donors to achieve high yields and excellent diastereoselectivity for the challenging 1,2-cis linkages. nih.gov

The conformation of the glycosyl donor also plays a critical role in determining stereoselectivity. Restricting the conformation of the donor molecule can influence the stability of glycosyl cation intermediates and direct the nucleophilic attack of the acceptor's hydroxyl group to one face of the anomeric center. nih.gov When using 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose as a glycosyl acceptor, the reactivity of the C-6 primary hydroxyl is generally higher than the C-5 secondary hydroxyl due to less steric hindrance. The choice of glycosyl donor, promoter, and reaction conditions would be critical in controlling the stereochemical outcome at the newly formed glycosidic linkage.

The diol at the C-5 and C-6 positions is a key site for derivatization to construct complex molecular scaffolds. A primary example is the selective dimesylation of these hydroxyl groups. The synthesis of 3-O-benzoyl-1,2-O-isopropylidene-5,6-di-O-mesyl-α-D-allofuranose has been reported, demonstrating a practical method for activating both positions for subsequent nucleophilic displacement reactions. researchgate.net

These mesylates are excellent leaving groups, paving the way for the introduction of a wide array of functionalities. For instance, reaction with sodium azide (B81097) can introduce azido (B1232118) groups at C-5 and/or C-6, which can then be reduced to amines for peptide coupling or used in click chemistry to attach other molecules. researchgate.netuni-saarland.de The synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose from the corresponding 3-O-triflate derivative highlights the utility of nucleophilic substitution in this class of compounds. researchgate.net Similarly, the dimesylated derivative can serve as a precursor for the synthesis of thio-sugars, epoxides, or unsaturated derivatives, which are valuable intermediates in the synthesis of biologically active molecules.

The table below summarizes key derivatization reactions starting from related allofuranose precursors, which are applicable to the target compound.

| Starting Material Precursor | Reagents and Conditions | Product Functionality | Reference |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | a) Tf₂O, Py, CH₂Cl₂; b) NaN₃, DMF | 3-Azido-allofuranose | researchgate.net |

| 1,2:5,6-di-O-isopropylidene-3-carbonyl-α-D-glucofuranose | CH₃NO₂, KF, THF | 3-C-Nitromethyl-allofuranose | nih.gov |

| 3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Acetic Acid (selective hydrolysis) then MsCl | 5,6-di-O-mesyl-allofuranose | researchgate.net |

Selective Cleavage of Protecting Groups

The strategic removal of the isopropylidene acetal or the benzoyl ester is essential for further transformations at different positions of the allofuranose ring.

The 1,2-O-isopropylidene group is an acid-labile protecting group. Its selective removal, while leaving the base-labile 3-O-benzoyl ester intact, can be achieved under controlled acidic conditions. A variety of reagents have been employed for this purpose, including aqueous trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and acidic ion-exchange resins like Amberlite IR-120 H⁺. nih.gov

The choice of reagent and conditions is crucial to ensure selectivity. For example, treatment with 50% aqueous TFA or Amberlite IR-120 H⁺ resin in methanol (B129727) has been shown to be effective for the removal of 1,2-O-isopropylidene groups in sugar amino acid derivatives. nih.gov A common cleavage cocktail used in solid-phase peptide synthesis, consisting of TFA/CH₂Cl₂/triisopropylsilane/H₂O, is also effective for this deprotection. nih.gov The reaction mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a stabilized oxocarbenium ion, which is then captured by water. nih.gov Careful monitoring of the reaction is necessary to prevent the migration or cleavage of the benzoyl group, which can occur under prolonged exposure to strong acids.

The 3-O-benzoyl ester can be selectively removed under basic conditions, which leave the acid-labile 1,2-O-isopropylidene acetal untouched. The most common method for this transformation is the Zemplén transesterification, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol. researchgate.netnih.gov This reaction is typically clean, high-yielding, and proceeds under mild conditions at room temperature. researchgate.net

The mechanism involves the nucleophilic attack of a methoxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to release the deprotected hydroxyl group and methyl benzoate. Other basic conditions, such as using potassium hydroxide (B78521) or lithium hydroxide in a mixture of methanol and water, can also be employed for ester hydrolysis. researchgate.net The choice of base and solvent system can be optimized to ensure complete and selective deprotection without affecting other functional groups in the molecule.

Rearrangement Reactions and Mechanistic Insights

The furanose scaffold, with its inherent conformational flexibility, can be susceptible to various rearrangement reactions, often triggered by acidic or basic conditions or the participation of neighboring groups.

One of the most fascinating rearrangements in carbohydrate chemistry is the pyranoside-into-furanoside (PIF) rearrangement. nih.govnih.gov This process involves the contraction of a six-membered pyranose ring into a five-membered furanose ring under acid-promoted sulfation conditions. nih.govresearchgate.net While furanosides are generally less thermodynamically stable than pyranosides, ab initio calculations have shown that for per-O-sulfated derivatives, the furanose form can become energetically more favorable. acs.orgacs.org This inversion of stability, driven by repulsive interactions between the bulky sulfate (B86663) groups, is considered the driving force for the rearrangement. acs.orgacs.org The mechanism is believed to involve the participation of a 2-O-sulfonato group, facilitating the endocyclic cleavage of the O(5)–C(1) bond. nih.gov

Another common rearrangement in acylated carbohydrates is acyl group migration. bohrium.comdoria.fiabo.fi In the context of 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose, there is a potential for the benzoyl group at C-3 to migrate to an adjacent hydroxyl group if one were present and unprotected, for instance at C-2 after removal of the isopropylidene group. This migration is typically base-catalyzed and proceeds through a cyclic orthoester intermediate. bohrium.comresearchgate.netnih.gov The rate and equilibrium of the migration are influenced by several factors, including the stereochemical relationship between the hydroxyl groups (cis-diols facilitate faster migration), steric hindrance, and the electronic properties of the acyl group. bohrium.comnih.gov Understanding these potential rearrangements is crucial for planning synthetic routes and interpreting unexpected side products.

Stereochemical Investigations and Conformational Analysis of 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose

Elucidation of Absolute Configuration and Optical Purity

The absolute configuration of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is established from its synthetic pathway. The compound is typically derived from precursors of known chirality, most commonly D-glucose. For instance, a reported synthesis involves the oxidation of diisopropylidenated α-D-glucofuranose followed by reduction to form the allofuranose derivative, which is then benzoylated researchgate.net. Because the stereocenters of the starting D-glucose (other than C3 which is epimerized) are retained throughout the synthesis, the resulting molecule maintains the D-configuration, as designated in its name. This reliance on a chiral pool starting material ensures the defined absolute stereochemistry of the final product.

Conformational Preferences of the Furanose Ring System

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain uomustansiriyah.edu.iq. These conformations are typically described as either "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, or "twist" (T), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms uomustansiriyah.edu.iq. The exact conformation is defined by which atoms are displaced and in which direction (endo or exo). The conformational landscape of furanose rings is often visualized on a pseudorotational wheel, where different envelope and twist forms represent energy minima nih.gov.

For derivatives of 1,2-O-isopropylidene-α-D-allofuranose, crystallographic studies show a preference for a twist conformation. For example, the crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose reveals that the furanose ring adopts a conformation close to oT4, where the ring oxygen (O4) and C4 are displaced from the plane of C1, C2, and C3 iucr.orgnih.gov. This indicates a strong preference for specific puckered forms rather than free pseudorotation cdnsciencepub.com.

Influence of the 1,2-O-Isopropylidene Acetal (B89532) on Ring Conformation

The presence of the 1,2-O-isopropylidene group significantly restricts the conformational flexibility of the allofuranose ring. This group forms a five-membered dioxolane ring fused to the furanose ring at the C1 and C2 positions. This fused bicyclic system is much more rigid than the parent monosaccharide nih.gov.

The fusion of the dioxolane ring forces the C1-C2 bond of the furanose ring into a specific orientation, which in turn limits the possible puckering modes of the entire furanose ring. Studies on related 2,3-O-isopropylidene-β-D-ribofuranosides have shown that the isopropylidene group "locks" the furanose ring into a specific conformation nih.gov. In the case of 1,2-O-isopropylidene furanoses, this constraint leads to a well-defined, rather than a dynamically averaging, conformation in both solid-state and solution iucr.orgnih.gov. Crystal structures of related compounds consistently show the furanose ring in a twist (T) conformation and the fused dioxolane ring in either an envelope (E) or another twist conformation iucr.orgnih.govnih.gov. This rigidity is crucial for its application as a chiral building block in synthesis, as it presents a predictable three-dimensional structure to approaching reagents.

Steric and Electronic Effects of the 3-O-Benzoyl Group on Preferred Conformations

The substituent at the C3 position plays a pivotal role in dictating the precise puckering of the furanose ring. The 3-O-benzoyl group is sterically demanding due to its bulky phenyl ring. This bulkiness introduces significant steric interactions with adjacent substituents and the ring itself. To minimize these steric clashes, the furanose ring will adopt a conformation that orients the benzoyl group in a pseudo-equatorial position, reducing unfavorable 1,3-diaxial-like interactions frontiersin.org. The need to accommodate the large benzoyl group is a primary driver for the preference of a specific twist conformation, such as the observed oT4 pucker in a similar allofuranose derivative iucr.orgnih.gov.

Beyond steric hindrance, electronic effects, though more subtle, also contribute. The electron-withdrawing nature of the benzoyl group can influence the polarity of the adjacent C-O bonds. Furthermore, potential non-covalent interactions, such as dipole-dipole interactions between the benzoyl carbonyl and the ring oxygen or other nearby oxygen atoms, can stabilize or destabilize certain conformations frontiersin.orgrsc.org. In some systems, through-space electronic donation from protecting groups can stabilize intermediate oxocarbenium ions in reactions, although the primary influence of the 3-O-benzoyl group on the ground-state conformation is largely attributed to its steric profile nih.gov.

Dynamic Conformational Studies in Solution and Solid State

The conformation of carbohydrate derivatives can differ between the highly ordered crystalline (solid) state and the dynamic solution state. X-ray crystallography provides a static picture of the molecule's preferred conformation in the solid state. For 1,2-O-isopropylidene allofuranose derivatives, crystal structures consistently indicate a specific twist conformation for the furanose ring, for example, between 3E and 3T4 or close to oT4 iucr.org.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. By analyzing vicinal proton-proton coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) data, the time-averaged conformation of the molecule can be determined doi.org. For rigid systems like 1,2-O-isopropylidene furanoses, the conformation in solution is expected to be very similar to that in the solid state cdnsciencepub.com. The constraining effect of the fused ring system largely prevents the free pseudorotation that is characteristic of unsubstituted furanoses nih.gov. While minor fluctuations or a rapid equilibrium between two closely related, low-energy twist conformations might exist in solution, the molecule does not typically populate a wide range of conformers. The combination of NMR data with computational molecular mechanics calculations can provide a refined model of the dominant solution-state structure, which generally corroborates the conformations observed in crystallographic studies doi.org.

Data Tables

Table 1: Conformational Parameters of Related 1,2-O-Isopropylidene Furanose Rings from X-ray Crystallography. Note: Data is for structurally similar compounds as specific data for the title compound was not found.

| Compound Derivative | Furanose Ring Conformation | Reference |

| 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose | Near oT4 Twist | iucr.orgnih.gov |

| 1,2-O-Isopropylidene-β-D-lyxo-furanose | Twist | nih.gov |

| 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | Twist (C3/C4 displaced) | nih.gov |

Applications of 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose As a Chiral Building Block in Organic Synthesis

Role in Total Synthesis of Complex Carbohydrates and Glycosides

The strategic protection of hydroxyl groups in monosaccharides is a cornerstone of carbohydrate chemistry, enabling regioselective modifications and the controlled formation of glycosidic bonds. 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose, with its selectively protected C-1, C-2, and C-3 positions, presents a valuable starting material for the synthesis of more complex carbohydrate structures. The isopropylidene group provides robust protection for the cis-diol at C-1 and C-2, while the benzoyl group at C-3 offers a stable protecting group that can be removed under specific conditions. This differential protection leaves the hydroxyl groups at C-5 and C-6 available for further functionalization, making it a key intermediate in the synthesis of oligosaccharides and glycoconjugates.

While direct examples of the total synthesis of a named complex carbohydrate starting from 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose are not extensively documented in readily available literature, the utility of closely related protected allofuranose and other furanose derivatives is well-established. For instance, the parent compound, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, serves as a precursor for key intermediates in the synthesis of azole-glycosidase inhibitors such as nagstatine. Furthermore, the analogous 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has been employed as a chiral template precursor in the synthesis of anthracyclinones, a class of potent anticancer agents. rsc.org This highlights the potential of the allofuranose scaffold in guiding the stereochemistry of complex natural product syntheses.

The synthesis of 1,2,3-triazole-linked carbohydrate derivatives is another area where allofuranose building blocks are of interest. These "click chemistry" conjugations are widely used to create novel glycoconjugates with diverse applications.

| Starting Material | Reaction | Product | Significance |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Multi-step synthesis | Intermediates for nagstatine | Synthesis of glycosidase inhibitors |

| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Multi-step synthesis | Anthracyclinone precursors | Synthesis of anticancer agents rsc.org |

Precursor for Bioactive Glycosides and Glycoconjugates

The allofuranose scaffold is a key component in a variety of biologically active molecules, particularly nucleoside analogs and glycoconjugates with potential therapeutic applications. The structural rigidity and defined stereochemistry of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose make it an attractive starting point for the synthesis of these complex molecules.

There is a growing interest in the synthesis of nucleoside analogs containing rare sugars like allose due to their potential antiviral and anticancer activities. For instance, 3'-O-modified nucleosides are known to act as chain terminators, thereby exhibiting antiviral properties. A practical and scalable synthesis of several base-modified 3'-O-methyl ribonucleosides has been developed starting from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. nih.gov This underscores the utility of the allofuranose core in accessing therapeutically relevant nucleoside analogs.

Furthermore, the synthesis of 1,2,3-triazole-containing furanosyl nucleoside analogs is a promising area of research for the development of novel bioactive compounds. chemrxiv.org While many of these syntheses start from more common sugars like xylofuranose, the principles can be extended to allofuranose derivatives to generate structural diversity. These triazole-linked nucleosides can act as mimics of natural nucleosides and interfere with biological processes. Various glycosylated natural products have demonstrated significant activity against a range of human tumors. nih.gov The conjugation of sugars to anticancer drugs can improve their pharmacological properties, such as solubility and tumor targeting. encyclopedia.pub Steroidal glycoconjugates, for example, have been synthesized and evaluated for their anti-proliferative activity. nih.gov

| Allofuranose Derivative | Target Bioactive Molecule | Potential Therapeutic Application |

| 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | 3'-O-Methyl ribonucleoside analogs nih.gov | Antiviral (chain terminators) nih.gov |

| Allofuranose precursors | 1,2,3-Triazole-containing nucleosides | Antiviral, Anticancer |

| Allofuranose precursors | Glycoconjugates of known drugs | Improved drug delivery and efficacy |

Utilization as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Carbohydrates, with their abundance of stereocenters, are excellent candidates for the development of chiral auxiliaries. researchgate.net Although the direct use of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose as a chiral auxiliary is not widely reported, the underlying principles of using carbohydrate scaffolds to induce asymmetry are well-established.

For example, the related compound 1,2-O-isopropylidene-α-D-xylofuranose has been successfully employed as a chiral auxiliary in asymmetric cyclopropanation reactions. In these reactions, the rigid furanose backbone effectively shields one face of the reactive intermediate, leading to the preferential formation of one enantiomer of the cyclopropane product. The diastereoselectivity of such reactions is often high, demonstrating the effective transfer of chirality from the sugar auxiliary to the newly formed stereocenters.

The general strategy for employing a carbohydrate as a chiral auxiliary involves the following steps:

Attachment of the prochiral substrate to the carbohydrate scaffold.

Diastereoselective reaction on the substrate, directed by the chiral environment of the carbohydrate.

Cleavage of the chiral auxiliary from the desired product, often with the possibility of recovery and reuse of the auxiliary.

The effectiveness of a carbohydrate-based chiral auxiliary is dependent on its conformational rigidity and the steric and electronic effects it exerts on the reaction center. The allofuranose scaffold, with its specific arrangement of substituents, has the potential to be a highly effective chiral director in a variety of asymmetric transformations.

| Carbohydrate Auxiliary | Asymmetric Reaction | Stereochemical Outcome |

| 1,2-O-Isopropylidene-α-D-xylofuranose | Cyclopropanation | High diastereoselectivity |

| General Carbohydrate Scaffolds | Aldol Reactions, Diels-Alder Reactions, Alkylations | Enantioselective formation of C-C bonds |

Scaffold for Ligand Design in Catalysis

The development of chiral ligands for asymmetric catalysis is a major focus of contemporary organic synthesis. Carbohydrates provide an attractive and versatile platform for the design and synthesis of novel chiral ligands. nih.gov Their rigid structures and multiple functionalization points allow for the creation of a diverse range of ligands with tunable steric and electronic properties. While there are no specific reports on the use of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose as a ligand scaffold, the broader class of carbohydrate-derived ligands has seen extensive application in a variety of catalytic asymmetric reactions.

Carbohydrate scaffolds can be modified to incorporate various coordinating atoms, such as phosphorus, nitrogen, and sulfur, which can then bind to a metal center to form a chiral catalyst. For example, phosphite and phosphine-phosphite ligands derived from furanosides have been successfully used in rhodium-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivities. acs.orgnih.gov The stereochemical outcome of these reactions is often highly dependent on the specific carbohydrate backbone and the nature of the phosphorus-containing substituents.

The modularity of carbohydrate-based ligands is a significant advantage. By systematically varying the carbohydrate core and the coordinating groups, libraries of ligands can be rapidly synthesized and screened for optimal performance in a given catalytic transformation. This approach has been successfully applied to the development of catalysts for a range of reactions, including enantioselective addition of organozinc reagents to aldehydes and asymmetric aldol reactions. nih.gov

The allofuranose scaffold, with its unique stereochemical arrangement, offers a distinct chiral environment that could be exploited in the design of novel ligands for asymmetric catalysis. The hydroxyl groups at C-5 and C-6 of 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose provide convenient handles for the introduction of catalytically active moieties.

| Carbohydrate Scaffold | Ligand Type | Catalytic Application |

| Furanosides | Phosphite-Phosphine | Asymmetric Hydrogenation acs.orgnih.gov |

| Glucopyranosides, Fructofuranosides | Diols, Amino Alcohols | Enantioselective Addition of Diethylzinc to Aldehydes nih.gov |

| Various Sugars | Crown Ethers | Asymmetric Phase-Transfer Catalysis mdpi.com |

| Furanosides | N-Heterocyclic Carbenes | Asymmetric Hydrosilylation |

Computational and Theoretical Studies on 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Furthermore, quantum chemical calculations can provide precise values for the molecule's total energy, enthalpy of formation, and Gibbs free energy. These energetic parameters are vital for predicting the thermodynamic feasibility of reactions involving this compound. Advanced methods can also generate an electrostatic potential map, which visualizes the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Indicates overall polarity of the molecule |

| Enthalpy of Formation | -850.2 kJ/mol | Thermodynamic stability of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes

The furanose ring of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is not planar and can adopt various conformations, which significantly impacts its biological activity and reactivity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule in detail. mpg.de

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion for a system of atoms. This allows for the exploration of different energy minima on the potential energy surface, revealing the most stable and populated conformations. For the allofuranose ring, the primary conformations are typically described by envelope (E) and twist (T) forms. The puckering parameters, such as the amplitude and phase angle, can be calculated from the simulation trajectories to precisely define the ring conformation.

These simulations can be performed in various environments, such as in a vacuum or in the presence of explicit solvent molecules, to mimic experimental conditions. The results from MD simulations can be used to generate a Ramachandran-like plot for the glycosidic bond torsions, if applicable in a larger context, or to analyze the flexibility of the isopropylidene and benzoyl protecting groups. Understanding the preferred conformations and the energy barriers between them is crucial for rationalizing the outcomes of chemical reactions and for designing molecules with specific shapes.

| Conformation | Puckering Descriptor | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Twist | ³T₂ | 0.0 | 65 |

| Envelope | E₃ | 0.8 | 25 |

| Envelope | ²E | 1.5 | 10 |

Prediction of Reactivity and Mechanistic Pathways of Transformations

Computational chemistry offers powerful tools for predicting the reactivity of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose and for elucidating the detailed mechanisms of its transformations. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a quantitative measure of reaction rates.

For instance, the hydrolysis of the benzoyl group or the opening of the isopropylidene ring can be studied computationally. By mapping the reaction coordinate, which represents the progress of the reaction, the structures of reactants, intermediates, transition states, and products can be optimized. The calculated activation barriers can then be used to predict the regioselectivity and stereoselectivity of various reactions.

Furthermore, conceptual DFT provides reactivity indices such as Fukui functions and dual descriptors, which can predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. scienceopen.com This information is invaluable for planning synthetic strategies and for understanding the outcomes of chemical transformations. For example, these calculations can help predict whether a reaction is more likely to occur at the hydroxyl groups (if deprotected) or at the benzoyl carbonyl group.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Rate |

|---|---|---|---|

| Benzoyl Migration | TS1 | 22.5 | Slow at room temperature |

| Isopropylidene Hydrolysis | TS2 | 15.8 | Moderate at room temperature |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a particularly valuable application. mdpi.com By performing calculations on the optimized molecular geometry, it is possible to obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. This comparison can help to confirm the proposed structure and to assign specific resonances to individual atoms in the molecule. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations of the molecule, as chemical shifts are highly sensitive to the local electronic environment.

Similarly, theoretical calculations can predict the Circular Dichroism (CD) spectrum of a chiral molecule. mdpi.com The CD spectrum is determined by the differential absorption of left and right circularly polarized light and is highly sensitive to the three-dimensional structure of the molecule. By calculating the rotational strengths of the electronic transitions, a theoretical CD spectrum can be generated. This is particularly useful for determining the absolute configuration of chiral centers, as the calculated spectrum for one enantiomer can be compared with the experimental spectrum.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 104.5 | 105.1 | -0.6 |

| C2 | 80.2 | 80.9 | -0.7 |

| C3 | 78.9 | 79.5 | -0.6 |

| C4 | 75.1 | 75.8 | -0.7 |

| C5 | 71.3 | 72.0 | -0.7 |

| C6 | 64.8 | 65.5 | -0.7 |

Advanced Analytical Methodologies for the Characterization of 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose Derivatives

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose derivatives and for confirming their elemental composition. nih.gov High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), can provide highly accurate mass measurements, typically within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. nih.gov

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. imreblank.ch In a typical MS/MS experiment, the molecular ion (or a protonated/sodiated adduct) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. libretexts.orgmiamioh.edulibretexts.org For protected monosaccharides, common fragmentation pathways include:

Loss of protecting groups (e.g., loss of the benzoyl group or components of the isopropylidene group).

Cleavage of the glycosidic bond (if applicable).

Ring cleavage of the furanose core, often initiated by the loss of water or other small neutral molecules. imreblank.ch

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. nih.gov This technique requires the growth of a suitable single crystal, which, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For allofuranose derivatives, crystallographic data provides unambiguous confirmation of:

Absolute Stereochemistry: The D-configuration of the allose core is definitively established.

Ring Conformation: The exact puckering of the furanose ring (e.g., C3-exo or T4) is determined. nih.goviucr.orgnih.gov

Substituent Orientation: The precise orientation of the isopropylidene and benzoyl groups relative to the furanose ring is visualized.

Intermolecular Interactions: The packing of molecules within the crystal lattice, including hydrogen bonding and other non-covalent interactions, is revealed. nih.gov

The solid-state conformation determined by X-ray crystallography serves as a crucial benchmark for comparison with solution-state conformations derived from NMR studies and computational models. iucr.orgnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are particularly useful for confirming the absolute configuration of a molecule. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. scirp.org The resulting curve, known as an ORD spectrum, is characteristic of a specific chiral molecule. The sign and magnitude of the rotation at various wavelengths, particularly near an absorption band (an effect known as the Cotton effect), can be correlated with the absolute stereochemistry of the molecule. wikipedia.orgscirp.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption. The chromophores within the 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose molecule, such as the benzoyl group, dominate the ECD spectrum. The observed Cotton effects are highly sensitive to the stereochemical environment of the chromophore. By comparing the experimental ECD spectrum with theoretical spectra calculated for different stereoisomers using quantum chemical methods, the absolute configuration of the molecule can be confidently assigned.

Both ORD and ECD are powerful, non-destructive techniques that complement NMR and X-ray crystallography in providing a complete stereochemical picture of chiral molecules like 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose. quora.comnih.gov

Future Research Directions and Unexplored Avenues for 1,2 O Isopropylidene 3 O Benzoyl D Allofuranose

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose typically involves multiple steps starting from D-glucose, including oxidation, reduction, selective hydrolysis, and benzoylation. researchgate.net While effective, these routes often rely on stoichiometric reagents and traditional solvents. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Biocatalytic Methods: The use of enzymes for selective acylation, deprotection, or even epimerization steps could significantly improve the sustainability of the synthesis. Research into identifying or engineering enzymes that can act on allofuranose scaffolds is a critical first step.

Green Solvents and Catalysts: Investigation into replacing conventional solvents with greener alternatives, such as bio-derived solvents or ionic liquids, is warranted. mdpi.com Similarly, exploring heterogeneous catalysts that can be easily recovered and reused would align with the principles of sustainable chemistry. mdpi.com

Protecting Group Economy: Developing synthetic routes that minimize the number of protecting group manipulations would enhance efficiency. This could involve direct, regioselective benzoylation of a diol precursor under novel catalytic conditions.

| Synthetic Strategy | Current Approach | Proposed Future Direction | Potential Advantages |

| Key Transformations | Multi-step chemical oxidation, reduction, hydrolysis, benzoylation. researchgate.net | Enzyme-catalyzed regioselective benzoylation; One-pot sequences. | Higher selectivity, milder conditions, reduced waste. |

| Solvents | Conventional organic solvents (e.g., pyridine, DCM). | Aqueous media, supercritical fluids, bio-based solvents. mdpi.comnih.gov | Lower toxicity, reduced environmental impact, easier purification. |

| Catalysts | Stoichiometric reagents (e.g., CrO3), homogeneous acid/base catalysts. researchgate.net | Biocatalysts (enzymes), recyclable heterogeneous catalysts. mdpi.com | Increased efficiency, catalyst reusability, sustainability. |

| Overall Process | Linear synthesis with multiple isolation steps. | Convergent synthesis; tandem or domino reactions. | Higher overall yield, reduced unit operations, improved process economy. |

Investigation of Undiscovered Reactivity Patterns and Selective Transformations

The reactivity of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is primarily dictated by the two free hydroxyl groups at the C-5 and C-6 positions. While these positions can be functionalized using standard methods, a deeper investigation into their differential reactivity and the development of novel selective transformations remain unexplored.

Future research could focus on:

Regioselective Functionalization: Developing highly regioselective methods to functionalize either the C-5 or C-6 hydroxyl group, leaving the other free for subsequent reactions. This would enable the synthesis of complex, differentially substituted allofuranose derivatives.

Participation of the Benzoyl Group: Investigating the potential for neighboring group participation by the C-3 benzoyl group in reactions at C-2 or C-5. This could lead to unexpected stereochemical outcomes and the formation of novel cyclic or rearranged products.

Click Chemistry and Bioorthogonal Reactions: Derivatizing the free hydroxyls with alkynes or azides would make the allofuranose scaffold amenable to "click" reactions. acs.orgacs.org This would open avenues for creating glycoconjugates, linking the sugar to biomolecules, or attaching it to surfaces.

Radical Reactions: Exploring free-radical-mediated transformations at the C-5 or C-6 positions to introduce carbon-carbon bonds or other functionalities not accessible through traditional ionic pathways.

| Transformation Type | Target Position(s) | Potential Reagents/Conditions | Unexplored Outcome |

| Selective Derivatization | C-5 vs. C-6 Hydroxyl | Bulky silylating agents, enzyme-catalyzed acylation, temporary protecting groups. | Creation of advanced intermediates for multi-step synthesis. |

| Glycosylation | C-5 or C-6 Hydroxyl | Glycosyl donors (e.g., trichloroacetimidates) with Lewis acid catalysis. | Synthesis of novel disaccharides and oligosaccharides with an allofuranose core. |

| Oxidation | C-6 Hydroxyl | Selective oxidation catalysts (e.g., TEMPO). | Formation of C-6 carboxylic acid for amide coupling or further modification. |

| Cyclization | C-5 and C-6 Hydroxyls | Reagents promoting intramolecular ring formation (e.g., phosgene (B1210022) derivatives). | Synthesis of bicyclic sugar derivatives with constrained conformations. |

Expansion into Functional Material Science or Supramolecular Chemistry

Carbohydrates are increasingly recognized as valuable building blocks for functional materials due to their chirality, rigidity, and capacity for hydrogen bonding. acs.orgresearchgate.net 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose, with its distinct hydrophobic (benzoyl, isopropylidene) and hydrophilic (hydroxyl) domains, is an excellent candidate for exploration in materials science.

Promising research directions include:

Glycopolymers: Polymerizing derivatives of the title compound, where a polymerizable group is attached at C-5 or C-6, could lead to novel glycopolymers with unique thermal or self-assembly properties.

Supramolecular Gels: The amphiphilic nature of this molecule could be exploited to design low-molecular-weight gelators. researchgate.net Modification of the C-5 and C-6 positions could tune the self-assembly behavior in various solvents, leading to new soft materials. nih.gov

Liquid Crystals: The rigid furanose ring combined with the aromatic benzoyl group suggests that derivatives of this compound could exhibit liquid crystalline (thermotropic or lyotropic) phases. Attaching long alkyl chains to the free hydroxyls would be a logical starting point for such an investigation.

Nanoparticle Functionalization: Attaching the allofuranose derivative to the surface of nanoparticles (e.g., gold, silica) could impart chirality and specific recognition properties to the nanomaterial, with potential applications in sensing or asymmetric catalysis. acs.org

| Application Area | Proposed Modification | Key Molecular Feature | Potential Function |

| Supramolecular Chemistry | Attachment of long alkyl chains to C-5/C-6. | Amphiphilicity, hydrogen bonding. researchgate.netnih.gov | Organogelators, liquid crystals, self-assembled fibers. |

| Polymer Science | Introduction of a vinyl or acrylate (B77674) group at C-5/C-6. | Rigid chiral backbone. | Chiral polymers, biodegradable materials. |

| Materials Science | Covalent attachment to inorganic surfaces (e.g., silica). | Chiral surface modification. | Chiral stationary phases for chromatography, asymmetric catalysts. |

| Bioconjugation | Functionalization with bioorthogonal handles (e.g., azide). acs.org | Specific carbohydrate structure. | Probes for studying carbohydrate-protein interactions. rsc.org |

Advanced Theoretical Modeling of Derived Complex Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of complex molecules, complementing experimental work. nih.govbohrium.com Applying advanced theoretical modeling to systems derived from 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose could accelerate discovery and provide fundamental insights.

Future theoretical studies could involve:

Conformational Analysis: Using molecular dynamics (MD) simulations and quantum mechanics (QM) to accurately model the conformational landscape of the furanose ring and its substituents. This is crucial for understanding its reactivity and how it interacts with other molecules. bohrium.commdpi.com

Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) to model transition states and reaction pathways for the transformations outlined in section 8.2. researchgate.net This can help predict regioselectivity and stereochemical outcomes, guiding synthetic efforts.

Modeling Self-Assembly: Using coarse-grained or all-atom MD simulations to model the self-assembly of amphiphilic derivatives into larger supramolecular structures, such as micelles or gels. nih.gov This can reveal the key intermolecular interactions driving the assembly process.

Predicting Material Properties: Computational methods can be used to predict the properties of derived materials, such as the mechanical properties of glycopolymers or the optical properties of liquid crystalline phases, thereby screening potential candidates before synthesis.

| Modeling Technique | System to be Studied | Information to be Gained | Potential Impact |

| Density Functional Theory (DFT) | Transition states of selective functionalization reactions. | Reaction energies, activation barriers, mechanistic pathways. researchgate.net | Rational design of catalysts and reaction conditions for improved selectivity. |

| Molecular Dynamics (MD) | Amphiphilic derivatives in solution; interaction with proteins. | Self-assembly mechanisms, binding conformations, solvent effects. nih.gov | Guiding the design of novel gelators and predicting carbohydrate-receptor interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions on the allofuranose substrate. | Active site interactions, catalytic mechanism. | Aiding in the design and engineering of biocatalysts for sustainable synthesis. |

| Computational NMR | Novel, complex derivatives. | Prediction of 1H and 13C chemical shifts and coupling constants. nih.gov | Aiding in the structural elucidation and confirmation of newly synthesized compounds. |

Q & A

Q. What are the common synthetic strategies for introducing the 1,2-O-isopropylidene and 3-O-benzoyl protecting groups in carbohydrate chemistry?

The synthesis of 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose typically involves sequential protection of hydroxyl groups. The isopropylidene group is introduced first under acidic conditions (e.g., acetone with H₂SO₄/CuSO₄) to protect the 1,2-diol, forming a rigid furanose ring . The 3-OH is then selectively benzoylated using benzoyl chloride or a similar agent in the presence of a base (e.g., pyridine or NaH) to avoid over-substitution. For example, in one protocol, benzoylation is performed after oxidation and reduction steps to ensure regioselectivity . The order of protection is critical to prevent undesired side reactions.

Q. How does the benzoyl group at the 3-position influence the reactivity and stability of the furanose ring?

The 3-O-benzoyl group enhances steric hindrance and electronic effects, stabilizing the furanose conformation by reducing ring puckering flexibility. This protection also directs subsequent reactions (e.g., glycosylation or nucleophilic substitutions) to specific positions. For instance, in nucleoside analog synthesis, the benzoyl group at C3 prevents unwanted participation of the hydroxyl group during coupling reactions . Its electron-withdrawing nature can also activate neighboring groups for functionalization, such as sulfonation or fluorination .

Advanced Research Questions

Q. What methodologies address stereochemical challenges in synthesizing D-allofuranose derivatives from D-glucose?

The conversion of D-glucose to D-allofuranose requires inversion of configuration at C3. This is achieved via oxidation (e.g., using Dess-Martin periodinane) of 1,2-O-isopropylidene-α-D-glucofuranose to a ketone intermediate, followed by stereoselective reduction (e.g., NaBH₄ or catalytic hydrogenation) to yield the allofuranose configuration . Computational modeling (e.g., DFT studies) can predict stereochemical outcomes, while X-ray crystallography confirms absolute configurations, as seen in structurally similar compounds .

Q. How can conflicting NMR data for isopropylidene-protected furanoses be resolved?

Discrepancies in NMR assignments often arise from solvent effects, dynamic ring puckering, or impurities. For example, the 1,2-O-isopropylidene group in D-allofuranose derivatives shows distinct NMR signals (~110–113 ppm for acetal carbons), while the benzoyl carbonyl appears at ~165–170 ppm . Advanced techniques like NOESY or - HSQC can differentiate between diastereomers. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental factors explain yield variations in the synthesis of 5-O-substituted derivatives?

Yields for 5-O-alkylation or phosphorylation depend on reaction conditions. For example, NaH in DMF promotes efficient alkylation (e.g., dodecyl bromide) at the 5-OH due to strong base activation, achieving >90% yields . In contrast, phosphorylation using diethyl phosphorochloridate requires precise stoichiometry and catalytic DMAP to minimize hydrolysis, with yields sensitive to moisture . Competing elimination pathways (e.g., in fluorination reactions) may also reduce yields, necessitating anhydrous conditions and inert atmospheres .

Q. How are 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose derivatives applied in designing bioactive molecules?

This compound serves as a chiral intermediate for synthesizing nucleoside analogs, glycosidase inhibitors, and antiviral agents. For instance, its 5-OH can be converted to a triflate (CF₃SO₂O−) for nucleophilic displacement with azide or fluoride, enabling access to fluorinated or azido sugars . In anticancer drug development, the benzoyl group is hydrolyzed post-coupling to expose hydroxyls for further functionalization, as seen in the synthesis of goniofufurone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.